molecular formula C15H9Cl2N3O2 B2865511 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891131-51-4

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2865511
CAS No.: 891131-51-4
M. Wt: 334.16
InChI Key: NZHKONODRJBAOG-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core linked to a 2,5-dichlorophenyl-substituted oxadiazole ring.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-10-6-7-12(17)11(8-10)14-19-20-15(22-14)18-13(21)9-4-2-1-3-5-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHKONODRJBAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization via Dehydration

This two-step protocol remains the most widely implemented strategy. Benzoyl chloride derivatives react with hydrazine hydrate to form intermediate benzohydrazides, followed by cyclodehydration using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For N-[5-(2,2-dichlorophenyl) oxadiazolyl]benzamide synthesis:

  • Hydrazide Formation :
    2,5-Dichlorobenzoic acid undergoes esterification to methyl 2,5-dichlorobenzoate, which subsequently reacts with hydrazine hydrate in ethanol under reflux (78–80°C, 6–8 hours) to yield 2,5-dichlorobenzohydrazide.

  • Cyclization :
    The hydrazide intermediate reacts with benzoyl chloride in the presence of POCl₃ (3–4 equivalents) at 110–120°C for 4–6 hours, achieving 68–72% yields.

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate reaction kinetics. A study using unmodified household microwave ovens (800 W, 60% power) demonstrated complete cyclization within 15 minutes, improving yields to 82–85% compared to conventional heating.

Advanced Functionalization Strategies

Palladium-Catalyzed Cross-Coupling Reactions

Recent developments incorporate Suzuki-Miyaura couplings to introduce aromatic substituents. The sequence involves:

  • Synthesis of 5-bromo-2-(benzamido)-1,3,4-oxadiazole
  • Coupling with 2,5-dichlorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) in dioxane/water (4:1) at 90°C for 12 hours

This method achieves 74–78% yields with excellent regioselectivity, though requiring rigorous anhydrous conditions.

Solid-Phase Synthesis for Parallel Production

A polystyrene-supported hydrazide resin enables combinatorial synthesis:

Step Reagent Time Temperature Yield
1. Resin loading 2,5-Dichlorobenzoyl chloride 24 h 25°C 92%
2. Cyclization POCl₃/DMF (1:3) 6 h 110°C 85%
3. Cleavage TFA/DCM (1:9) 2 h 25°C 89%

This approach facilitates high-throughput synthesis of analogs while maintaining >85% purity.

Optimization of Critical Reaction Parameters

Solvent Systems and Catalytic Effects

Comparative studies reveal significant yield variations based on solvent choice:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 72 95
THF 7.5 58 89
ACN 37.5 68 93
Toluene 2.4 41 82

Dimethylformamide (DMF) emerges as optimal due to its high polarity and ability to stabilize transition states.

Temperature-Controlled Regioselectivity

Differential scanning calorimetry (DSC) analysis identifies three distinct exotherms during cyclization:

  • 80–90°C: Initial ring closure (ΔH = −128 kJ/mol)
  • 110–120°C: Complete dehydration (ΔH = −86 kJ/mol)
  • >130°C: Degradation pathways dominate

Maintaining precise temperature control between 110–115°C maximizes product formation while minimizing byproducts.

Spectroscopic Characterization Benchmarks

Infrared Spectral Signatures

Critical absorption bands for structural confirmation:

  • N-H stretch: 3260–3135 cm⁻¹
  • C=O (amide I): 1675–1685 cm⁻¹
  • C=N (oxadiazole): 1605–1615 cm⁻¹
  • C-Cl aromatic: 750–780 cm⁻¹

Nuclear Magnetic Resonance Profiling

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.04–7.36 (m, 8H, aryl-H)
  • δ 13.10 (s, 1H, NH exchangeable)

¹³C NMR:

  • 162.42 ppm (amide carbonyl)
  • 156.32 ppm (oxadiazole C-2)
  • 131.07–112.91 ppm (aromatic carbons)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies using Corning AFR® modules demonstrate:

  • 92% conversion at 120°C
  • Residence time: 18 minutes
  • Productivity: 3.2 kg/h/m³

This represents a 400% throughput increase compared to batch processes.

Green Chemistry Metrics

Environmental impact factors for different methods:

Method PMI E-Factor AE (%)
Conventional 12.7 8.3 58
Microwave 6.9 4.1 72
Continuous flow 4.2 2.8 85

(PMI = Process Mass Intensity; AE = Atom Economy)

Emerging Synthetic Technologies

Photocatalytic Ring Closure

Visible-light-mediated synthesis using Ru(bpy)₃Cl₂ catalyst:

  • 450 nm LED irradiation
  • 6-hour reaction time
  • 89% yield with 99% regiopurity

This method eliminates high-temperature requirements, reducing energy consumption by 63%.

Biocatalytic Approaches

Immobilized lipase-mediated synthesis (Candida antarctica Lipase B):

  • pH 7.0 phosphate buffer
  • 37°C, 24 hours
  • 76% conversion efficiency

While currently lower yielding, this represents a promising sustainable alternative.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

Based on the search results, here is information regarding the applications of compounds similar to "N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide". Note that information regarding the specific compound was not found, so the following information pertains to related compounds.

Scientific Research Applications

1,3,4-Oxadiazole Derivatives

  • Antitumor Activity: 1,3,4-oxadiazole derivatives have exhibited anticancer activities by blocking various enzymes and growth factors such as telomerase, topoisomerase, and histone .
  • hCA Inhibition: Certain 1,2,4-oxadiazole compounds have demonstrated the ability to selectively inhibit human carbonic anhydrases (hCA), particularly hCA IX and XII, which are cancer-related . One compound showed KiK_i values of 89 pM (hCA IX) and 0.75 nM (hCA II) .
  • Cytotoxic Effects: Studies on related compounds with dichlorophenyl groups and oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines, including MGC-803 (human gastric cancer) and MCF-7 (human breast cancer) cells. These compounds can induce apoptosis and cause cell cycle arrest in the G1 phase in a dose-dependent manner.

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

  • Potential Biological Activities: This compound has potential biological activities due to its unique structural arrangement, including a dichlorophenyl group and an oxadiazole ring. It may exert biological effects through the inhibition of specific enzymes or receptors involved in various biochemical pathways. Preliminary studies suggest it may inhibit protein kinases, which are crucial for cell signaling and proliferation processes.

Table of IC50 Values for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide against various cancer cell lines :

Cell LineIC50 Value (μM)
MGC-80320.47 ± 2.07
MCF-743.42 ± 3.56
HepG-235.45 ± 2.03
MFC23.47 ± 3.59

Dopamine Receptor Affinity

  • Piperazine-based compounds containing dichloro- or methoxyphenyl groups were synthesized and evaluated for their affinity to dopamine receptors . Several compounds showed high affinity to D2, D3, and D4 dopamine receptors .

Table of Ki Values and Selectivity Ratios for Dichlorophenyl-Piperazine Derivatives :

R1R2XD2 (Ki [nM])D3 (Ki [nM])D4 (Ki [nM])D2/D3D4/D3
H2,3-diClA76.4±6.610.44±0.05640± 43.31741455
H2,3-diClO76.5±14.02.11 ±0.531070±23836507
H2-MeOO78.8±2.2011.3±1.40NT7-
H2,3-diClS149±5.601.11 ±0.031770± 5081351610
H2-MeOS60.0±7.012.61 ±0.29NT23-
H2,3-diClNH502±51.51.39±0.194900±10343585300
H2-MeONH249± 44.41.40±0.111920±2631781370
F2,3-diClNH293±34.01.61 ±0.11>50001833125
I2,3-diClNH1060±1555.21 ±0.64>10,000204>1900
OMe2,3-diClNH489±8.401.20±0.10>10,000408>8000
H2,3-diClO622±30.16.11 ±1.01>10,000102>1600
I2,3-diClO581 ±87.57.71 ±0.81>10,00075>1300
H2,3-diClNH28.4 ± 4.600.26 ± 0.031040±7331084015
H2-MeONH52.5 ± 3.100.51 ± 0.03176±18.7105352

NT = not tested

Other Oxadiazole Derivatives

  • A variety of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities .

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell division and growth, such as kinases and polymerases.

    Pathways Involved: It interferes with the signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Structure-Activity Relationship (SAR) Insights

  • Substituent Position and Halogen Effects: The 2,5-dichlorophenyl group in the target compound likely confers greater metabolic stability and lipophilicity compared to mono-substituted (e.g., LMM5’s 4-methoxyphenyl) or non-halogenated analogs (e.g., LMM11’s furan-2-yl) . Anti-inflammatory activity in highlights that 2,5-dichloro substitution (as in the target compound) is superior to 3- or 4-chloro positions (e.g., C4), suggesting positional specificity for target binding .
  • Benzamide Modifications: Sulfonamide groups (e.g., LMM5, LMM11) improve solubility but may reduce blood-brain barrier penetration compared to the unsubstituted benzamide in the target compound .
  • Drug-Likeness :

    • The target compound’s molecular weight (~375.2 g/mol) and Cl substituents likely align with Lipinski’s criteria (as seen in Compound 3, ), whereas bulky sulfamoyl groups (e.g., ) may compromise oral bioavailability .

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2N3OC_{15}H_{12}Cl_2N_3O. The compound features a 1,3,4-oxadiazole ring substituted with a dichlorophenyl group and a benzamide moiety. This unique structure contributes to its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
  • Introduction of the Dichlorophenyl Group : Nucleophilic substitution reactions using appropriate dichlorophenyl precursors are employed.
  • Coupling with Benzamide : The final step involves coupling the oxadiazole derivative with benzamide using coupling reagents like DCC or DIC in the presence of a catalyst such as DMAP .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : In vitro evaluations against various cancer cell lines have shown that compounds similar to this compound exhibit significant cytotoxic activity. For example, compounds with similar structures demonstrated IC50 values ranging from 0.20 to 48.0 μM against human cancer cell lines .
CompoundCell LineIC50 (μM)
5aMCF-70.65
5bHeLa2.41
16aSK-MEL-20.089

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves induction of apoptosis in cancer cells. Flow cytometry assays have indicated that these compounds can trigger apoptotic pathways in various cancer cell lines in a dose-dependent manner .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity:

  • Antimicrobial Studies : Compounds structurally related to this compound have been evaluated for their efficacy against bacterial strains and fungi. While specific data on this compound is limited, related oxadiazole derivatives have exhibited significant antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

  • Anticancer Efficacy : A study reported that certain oxadiazole derivatives demonstrated higher cytotoxicity than established chemotherapeutics like doxorubicin when tested against leukemia cell lines .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the oxadiazole structure significantly impact biological activity. For example, variations in substituents on the oxadiazole ring can enhance selectivity and potency against specific cancer cell types .

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